4-Chloro-3-(trifluoromethyl)phenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various techniques such as the slow evaporation technique for co-crystal formation , the use of trichloroisocyanuric acid for trifluoromethylation , and the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride . For example, the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid from 3-chloro-4-hydroxyacetophenone by etherification and the Willgerodt reaction is described . These methods could potentially be adapted for the synthesis of 4-Chloro-3-(trifluoromethyl)phenylacetic acid by substituting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and NMR study . For instance, co-crystals of 3-chloro-4-hydroxyphenylacetic acid with various other molecules have been analyzed, revealing hydrogen bonding motifs and weaker interactions like C–H⋯O and π⋯π stacking . These findings suggest that 4-Chloro-3-(trifluoromethyl)phenylacetic acid may also form specific molecular interactions that could be studied using similar analytical methods.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the regioselective synthesis of 3,4-fused coumarins and the construction of CF3-containing 4,5-dihydroisoxazoles . These reactions demonstrate the reactivity of chloro- and trifluoromethyl-substituted compounds, which could be relevant when considering the chemical behavior of 4-Chloro-3-(trifluoromethyl)phenylacetic acid in various reaction conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Chloro-3-(trifluoromethyl)phenylacetic acid are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the thermal analysis of co-crystals can give information about their stability and melting points . The antiinflammatory, analgesic, and antipyretic activities of related phenylacetic acid derivatives have been tested, indicating potential pharmacological properties . These studies suggest that 4-Chloro-3-(trifluoromethyl)phenylacetic acid may also possess distinct physical, chemical, and biological properties that could be explored further.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFOENSKLAYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393260 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)phenylacetic acid | |
CAS RN |
22902-86-9 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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